molecular formula C7H12N2O2 B12665690 Butan-2-one O-((vinylamino)carbonyl)oxime CAS No. 84100-24-3

Butan-2-one O-((vinylamino)carbonyl)oxime

Katalognummer: B12665690
CAS-Nummer: 84100-24-3
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: LMYJMOOCCAZUDF-TWGQIWQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butan-2-one O-((vinylamino)carbonyl)oxime is a chemical compound with the molecular formula C7H12N2O2 It is known for its unique structure, which includes a butan-2-one backbone with an oxime group and a vinylamino carbonyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-one O-((vinylamino)carbonyl)oxime typically involves the reaction of butan-2-one oxime with vinyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies and equipment ensures efficient synthesis and high-quality output. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Butan-2-one O-((vinylamino)carbonyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The vinylamino carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Butan-2-one O-((vinylamino)carbonyl)oxime has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Butan-2-one O-((vinylamino)carbonyl)oxime involves its interaction with molecular targets and pathways in biological systems. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. The vinylamino carbonyl group can participate in covalent bonding with biomolecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Butan-2-one O-((vinylamino)carbonyl)oxime can be compared with other similar compounds, such as:

    Butan-2-one oxime: Lacks the vinylamino carbonyl group, resulting in different chemical properties and reactivity.

    Vinyl isocyanate derivatives: These compounds have similar vinylamino carbonyl groups but differ in their backbone structure.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

84100-24-3

Molekularformel

C7H12N2O2

Molekulargewicht

156.18 g/mol

IUPAC-Name

[(Z)-butan-2-ylideneamino] N-ethenylcarbamate

InChI

InChI=1S/C7H12N2O2/c1-4-6(3)9-11-7(10)8-5-2/h5H,2,4H2,1,3H3,(H,8,10)/b9-6-

InChI-Schlüssel

LMYJMOOCCAZUDF-TWGQIWQCSA-N

Isomerische SMILES

CC/C(=N\OC(=O)NC=C)/C

Kanonische SMILES

CCC(=NOC(=O)NC=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.